molecular formula C10H26N4 B1218049 Thermospermine CAS No. 70862-11-2

Thermospermine

Cat. No.: B1218049
CAS No.: 70862-11-2
M. Wt: 202.34 g/mol
InChI Key: DODDBCGMRAFLEB-UHFFFAOYSA-N
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Description

Thermospermine is a polyamine compound that is a structural isomer of spermine. It was first discovered in an extremely thermophilic bacterium, Thermus thermophilus. This compound plays a crucial role in plant development, particularly in the suppression of auxin-inducible xylem differentiation. It is synthesized by the enzyme this compound synthase, encoded by the ACAULIS5 gene in plants. This compound is involved in various biological activities, including the stabilization of nucleic acids, mRNA translation, and modulation of protein functions.

Mechanism of Action

Target of Action

Thermospermine, a structural isomer of spermine, primarily targets the process of xylem differentiation in plants . It is produced from spermidine by the action of this compound synthase, encoded by a gene named ACAULIS5 (ACL5) in plants . The ACL5 gene is expressed specifically during xylem formation, from procambial cells to differentiating xylem vessels .

Mode of Action

This compound interacts with its targets by acting on the translation of specific mRNAs containing upstream open reading frames (uORFs) . This interaction results in the repression of xylem differentiation . It is suggested that this compound may directly target the translation machinery for specific genes .

Biochemical Pathways

The biosynthesis of this compound involves the conversion of arginine to ornithine by arginase, followed by the decarboxylation of ornithine to form putrescine . Putrescine is then successively converted to the triamine spermidine and the tetramine this compound by spermidine synthase (SPDS) and this compound synthase (ACL5), respectively .

Pharmacokinetics

It is known that this compound is present in some bacteria and most plants .

Result of Action

The action of this compound results in the repression of xylem differentiation, leading to the control of plant growth . Loss-of-function mutants of ACL5 display overproliferation of xylem vessels along with severe dwarfism . This suggests that this compound plays a crucial role in the negative control of the proliferation of xylem vessels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been shown to have a dual primordial function in organ development and stress responses in M. polymorpha . It is suggested that this compound acquired these functions for adaptation to the terrestrial environment during land plant evolution .

Biochemical Analysis

Biochemical Properties

Thermospermine is involved in several biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound synthase, which catalyzes the conversion of spermidine to this compound . This compound also interacts with nucleic acids, stabilizing their structures and influencing mRNA translation . Additionally, it modulates protein functions by binding to specific sites on proteins, thereby affecting their activity and stability .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In plants, it plays a role in repressing xylem differentiation, which is crucial for proper vascular development . This compound influences cell signaling pathways by modulating the translation of specific mRNAs containing upstream open reading frames . It also affects gene expression and cellular metabolism, particularly in response to stress conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific mRNAs, enhancing their translation and thereby influencing the production of proteins involved in xylem differentiation . This compound also interacts with auxin signaling pathways, limiting auxin-induced xylem differentiation . Additionally, it modulates the activity of enzymes involved in polyamine biosynthesis, thereby affecting overall polyamine levels in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, but its activity can be influenced by factors such as temperature and pH . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in growth patterns and stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance growth and development, while high doses can lead to toxic effects . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a response, and exceeding this threshold can result in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the polyamine biosynthesis pathway. It is synthesized from spermidine by the action of this compound synthase . This compound also interacts with enzymes such as arginine decarboxylase and ornithine decarboxylase, which are involved in the production of other polyamines . These interactions can affect metabolic flux and the levels of various metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound can influence its activity and function, particularly in relation to its role in xylem differentiation .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . The localization of this compound can affect its activity and function, particularly in relation to its interactions with nucleic acids and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thermospermine can be synthesized using a solid-phase method employing the nitrobenzenesulfonyl (Ns) strategy. This approach involves the orthogonal extension of bromide and alcohol, followed by the protection of sulfonamide with a tert-butoxycarbonyl (Boc) group and alcohol with a tert-butyldimethylsilyl (TBS) group. The desired coupling reaction is achieved using cesium carbonate in the presence of tetrabutylammonium iodide. The final product is obtained after selective deprotection of the TBS ether using camphorsulfonic acid in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the solid-phase synthesis method mentioned above can be adapted for large-scale production, providing a practical route for the synthesis of this compound and related compounds.

Chemical Reactions Analysis

Types of Reactions

Thermospermine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological functions and applications.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using polyamine oxidases, which convert it into corresponding aldehydes and hydrogen peroxide.

    Reduction: Reduction reactions involving this compound typically require reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized polyamines, reduced polyamines, and substituted derivatives, which have distinct biological activities and applications.

Scientific Research Applications

Thermospermine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Spermine: A structural isomer of thermospermine, involved in stress responses in angiosperms.

    Putrescine: A diamine polyamine involved in various biological activities, including cell proliferation and differentiation.

    Spermidine: A triamine polyamine essential for cellular functions such as DNA stabilization and protein synthesis.

Uniqueness of this compound

This compound is unique due to its specific role in the suppression of auxin-inducible xylem differentiation and its involvement in the regulation of mRNA translation containing uORFs. Unlike spermine, which is primarily involved in stress responses, this compound plays a dual role in organ development and stress responses in plants .

Properties

IUPAC Name

N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N4/c11-5-1-2-7-13-9-4-10-14-8-3-6-12/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODDBCGMRAFLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCNCCCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221096
Record name Thermospermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70862-11-2
Record name Thermospermine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70862-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thermospermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thermospermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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